

Application Notes and Protocols for PF-05105679 in Calcium Imaging Assays

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Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953

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Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel primarily recognized as the principal sensor for cold temperatures in mammals.[3][4] Activation of the TRPM8 channel, either by cold (temperatures below 28°C) or chemical agonists such as menthol and icilin, leads to an influx of cations, most notably calcium (Ca^{2+}).[4] This influx of calcium acts as a crucial second messenger in a variety of cellular signaling pathways.

The dysregulation of TRPM8 has been implicated in pathological conditions such as chronic pain and cold allodynia, making it a significant target for therapeutic intervention. **PF-05105679** serves as a valuable chemical probe to investigate the physiological and pathological roles of TRPM8. Calcium imaging assays offer a robust and high-throughput method to quantify the activity of the TRPM8 channel and the inhibitory effects of antagonists like **PF-05105679**.

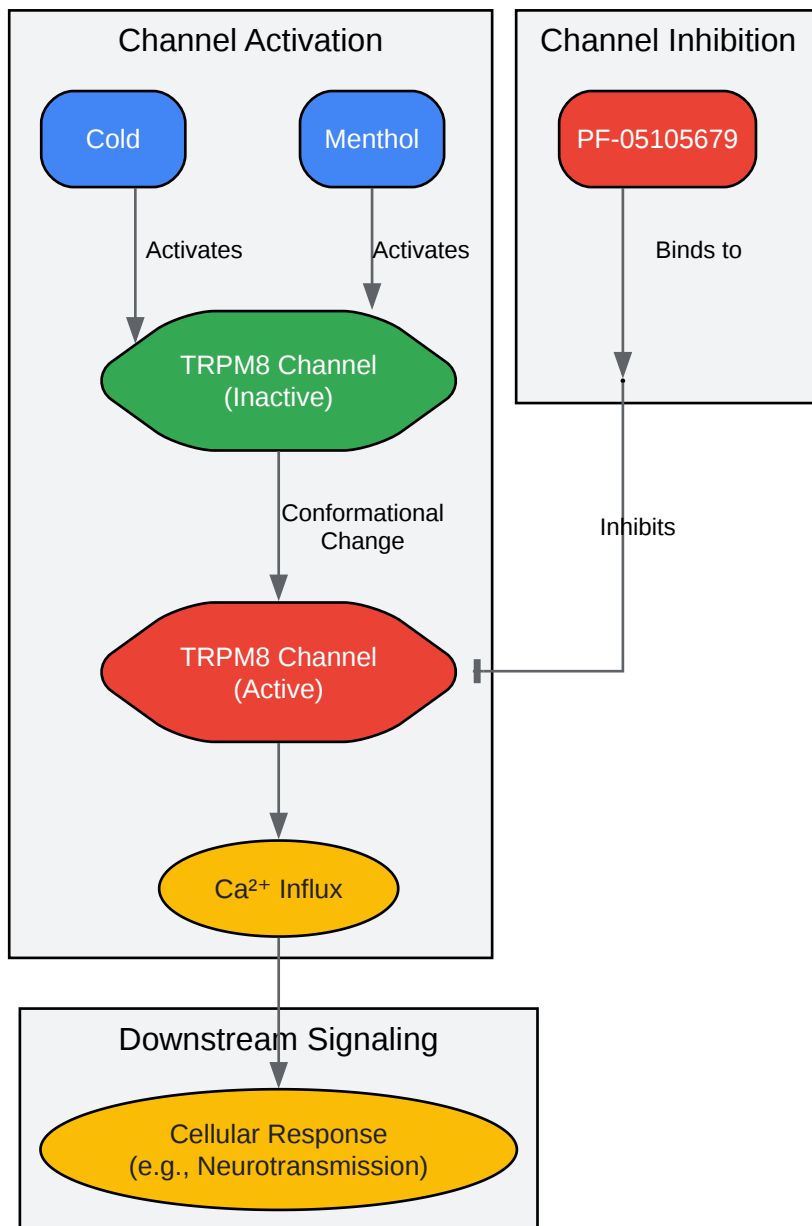
These application notes provide a comprehensive protocol for utilizing **PF-05105679** in a calcium imaging assay to characterize the inhibition of the TRPM8 channel in a cell-based model. The protocol is optimized for use with human embryonic kidney 293 (HEK293) cells stably expressing the human TRPM8 channel and the fluorescent calcium indicator Fluo-4 AM.

Signaling Pathway of TRPM8 Activation and Inhibition

Activation of the TRPM8 channel by stimuli such as cold or agonists (e.g., menthol) induces a conformational change, opening the channel pore and allowing the influx of cations, including Ca^{2+} , down their electrochemical gradient. This rise in intracellular calcium concentration is the primary signal detected in calcium imaging assays. The activity of TRPM8 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP_2).^{[5][6]}

The signaling cascade can be modulated by various intracellular pathways. For instance, Gq-protein coupled receptor (GPCR) activation can lead to the activation of Phospholipase C (PLC), which hydrolyzes PIP_2 , leading to TRPM8 inhibition.^{[5][7]} Furthermore, the influx of Ca^{2+} can initiate a negative feedback loop, leading to channel desensitization through mechanisms involving calmodulin.^[6] **PF-05105679** acts as a direct antagonist, blocking the channel and preventing this influx of calcium.

TRPM8 Signaling and Inhibition Pathway



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TRPM8 signaling cascade and point of inhibition by **PF-05105679**.

Quantitative Data Summary

The following table summarizes the quantitative data for **PF-05105679** and commonly used TRPM8 agonists. These values are essential for designing and interpreting calcium imaging experiments.

Compound	Target	Assay Type	Parameter	Value	Reference
PF-05105679	Human TRPM8	Not Specified	IC ₅₀	103 nM	[1]
Menthol	Mouse TRPM8	FLIPR Assay	EC ₅₀	4.1 ± 1.3 µM	[8]
Icilin	Mouse TRPM8	FLIPR Assay	EC ₅₀	0.2 ± 0.1 µM	[8]

Note: The provided EC₅₀ values for agonists should be used as a guideline. It is recommended to perform a full dose-response curve for the chosen agonist in your specific experimental setup to determine the precise EC₅₀ and a suitable concentration (e.g., EC₈₀) for antagonist screening.

Experimental Protocols

This protocol describes the determination of the inhibitory effect of **PF-05105679** on agonist-induced TRPM8 activation using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

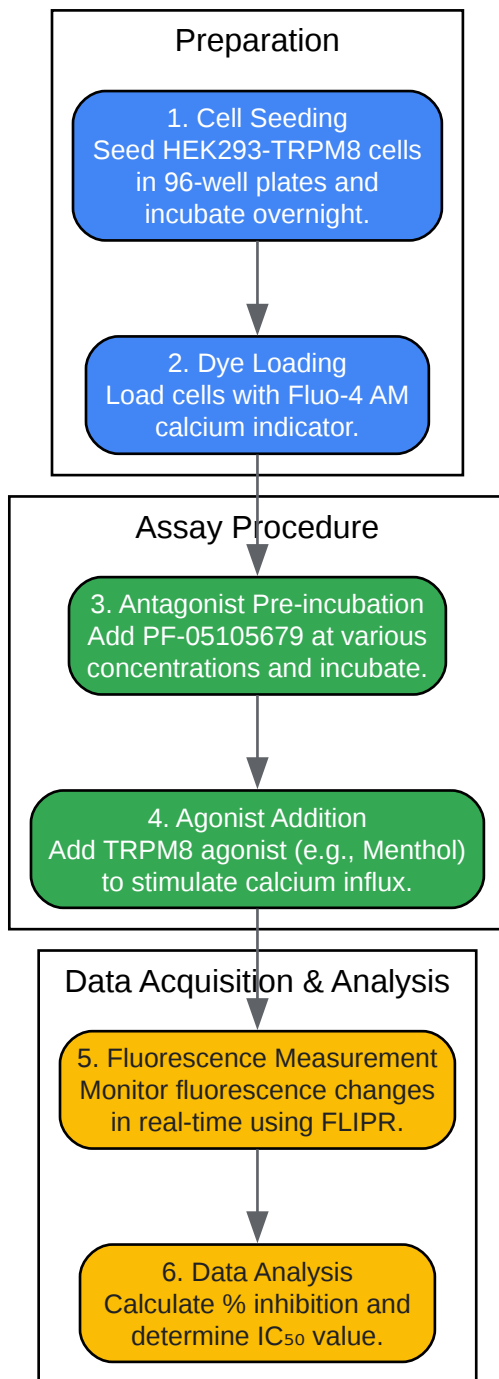
Materials and Reagents

- Cells: HEK293 cells stably expressing the human TRPM8 channel.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- **PF-05105679**: Stock solution (e.g., 10 mM in DMSO).
- TRPM8 Agonist: Menthol or Icilin stock solution (e.g., 100 mM menthol in DMSO; 10 mM icilin in DMSO).
- Calcium Indicator Dye: Fluo-4 AM (e.g., 1 mM in DMSO).

- Probenecid: Anion-exchange transport inhibitor (e.g., 250 mM in 1 M NaOH), optional but recommended to prevent dye extrusion.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Plates: Black, clear-bottom 96-well or 384-well microplates.
- Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow

Experimental Workflow for TRPM8 Antagonist Calcium Imaging Assay

[Click to download full resolution via product page](#)Workflow for the **PF-05105679** calcium imaging assay.

Detailed Procedure

1. Cell Culture and Plating:

- Culture HEK293-TRPM8 cells in T-75 flasks using the appropriate cell culture medium.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Once cells reach 80-90% confluency, detach them and seed into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Preparation of Reagents:

- Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.
- Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For each 10 mL, add 20 µL of 1 mM Fluo-4 AM stock and 40 µL of 250 mM Probenecid stock to 10 mL of Assay Buffer. Mix well.
- Compound Plates:
 - **PF-05105679** Plate: Prepare a serial dilution of **PF-05105679** in Assay Buffer in a separate 96-well plate. A typical 8-point dose-response curve might range from 1 nM to 10 µM final concentration.
 - Agonist Plate: Prepare the TRPM8 agonist (e.g., menthol) at a concentration that will give a final EC₈₀ response.

3. Calcium Imaging Assay Procedure:

- Dye Loading:
 - Remove the culture medium from the cell plate.
 - Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.

- After incubation, wash the cells twice with 100 μ L of Assay Buffer to remove excess dye.
- Add a final volume of 50 μ L of Assay Buffer to each well.
- Antagonist Pre-incubation:
 - Transfer 50 μ L from the **PF-05105679** dilution plate to the corresponding wells of the cell plate.
 - Incubate for 15-30 minutes at room temperature.
- Fluorescence Measurement:
 - Place the cell plate and the agonist plate into the fluorescence microplate reader.
 - Set the instrument to excite at ~488 nm and measure emission at ~525 nm.
 - Record a baseline fluorescence reading for 10-20 seconds.
 - Program the instrument to automatically add 25 μ L of the agonist solution from the agonist plate to the cell plate.
 - Immediately after agonist addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

4. Data Analysis:

- Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F_0) to obtain the F/F_0 ratio.
- Response Calculation: Determine the peak fluorescence response for each concentration of **PF-05105679**.
- Inhibition Calculation: Calculate the percentage of inhibition for each **PF-05105679** concentration relative to the response of the agonist alone (0% inhibition) and no agonist (100% inhibition).

- Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the **PF-05105679** concentration.
- IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of **PF-05105679**.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Signal-to-Background Ratio	- Insufficient dye loading- Low TRPM8 expression- Agonist concentration too low	- Optimize dye loading time and concentration.- Verify TRPM8 expression in the cell line.- Perform an agonist dose-response curve to determine the optimal concentration (EC ₈₀).
High Well-to-Well Variability	- Uneven cell seeding- Inconsistent dye loading- Pipetting errors	- Ensure a single-cell suspension before seeding.- Use an automated dispenser for dye loading and compound addition.- Calibrate pipettes and ensure proper mixing.
No Inhibition by PF-05105679	- Incorrect compound concentration- Degraded compound- Insufficient pre-incubation time	- Verify the dilution series of PF-05105679.- Use a fresh stock of the compound.- Optimize the antagonist pre-incubation time.
Paradoxical Increase in Calcium with Antagonist	- Off-target effects of PF-05105679- Compound aggregation at high concentrations	- Test PF-05105679 in the absence of an agonist.- Perform the assay in a parental cell line lacking TRPM8 expression.- Include a solubility agent if aggregation is suspected.

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